![molecular formula C17H17BBrNO3 B12536733 1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide CAS No. 784146-28-7](/img/structure/B12536733.png)
1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide is a chemical compound with the molecular formula C17H17BNO3·Br. It is known for its unique structure, which includes a boron atom attached to a phenyl group, a methoxy group on the quinoline ring, and a bromide ion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl or vinyl boronic acid, aryl or vinyl halide, palladium catalyst, base (e.g., potassium carbonate)
Solvent: Typically a mixture of water and an organic solvent like tetrahydrofuran (THF)
Temperature: Generally conducted at elevated temperatures (e.g., 80-100°C)
Time: Reaction times can vary but often range from several hours to overnight
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the boron-containing moiety.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced quinoline derivatives. Substitution reactions can lead to a wide range of functionalized quinoline compounds.
科学的研究の応用
1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide involves its interaction with specific molecular targets and pathways. The boron atom in the compound can form stable complexes with various biomolecules, influencing their function. Additionally, the quinoline ring can intercalate with DNA, potentially disrupting cellular processes and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
1-[(2-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide: Similar structure but with a methyl group instead of a methoxy group.
1-[(2-Boronophenyl)methyl]-6-hydroxyquinolin-1-ium bromide: Contains a hydroxy group instead of a methoxy group.
Uniqueness
1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a fluorescent probe and its ability to interact with specific molecular targets .
特性
CAS番号 |
784146-28-7 |
|---|---|
分子式 |
C17H17BBrNO3 |
分子量 |
374.0 g/mol |
IUPAC名 |
[2-[(6-methoxyquinolin-1-ium-1-yl)methyl]phenyl]boronic acid;bromide |
InChI |
InChI=1S/C17H17BNO3.BrH/c1-22-15-8-9-17-13(11-15)6-4-10-19(17)12-14-5-2-3-7-16(14)18(20)21;/h2-11,20-21H,12H2,1H3;1H/q+1;/p-1 |
InChIキー |
AQPWXUJKNILIDG-UHFFFAOYSA-M |
正規SMILES |
B(C1=CC=CC=C1C[N+]2=CC=CC3=C2C=CC(=C3)OC)(O)O.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


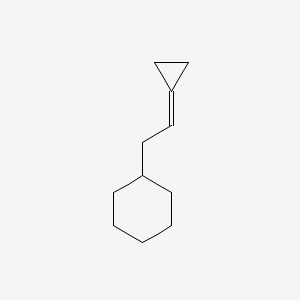
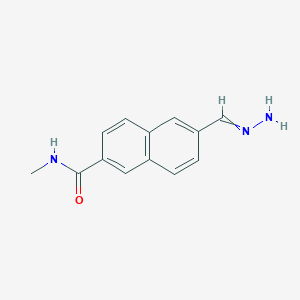
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)-](/img/structure/B12536657.png)
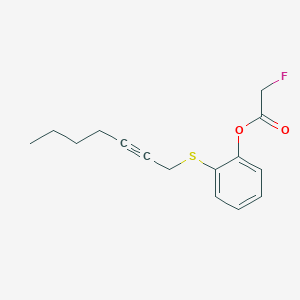
![2-Bromo-1-{4-[(4-tert-butylphenyl)methoxy]phenyl}ethan-1-one](/img/structure/B12536679.png)
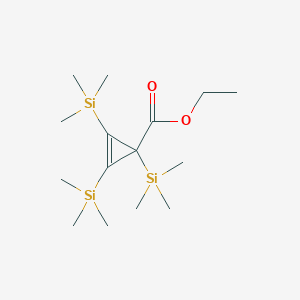
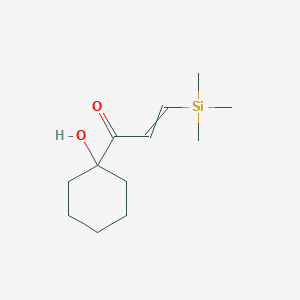
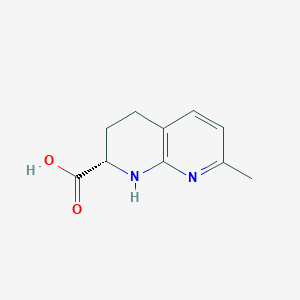
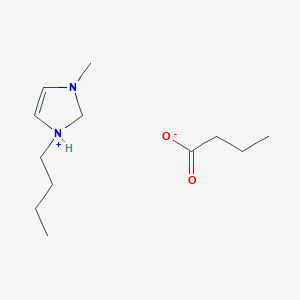
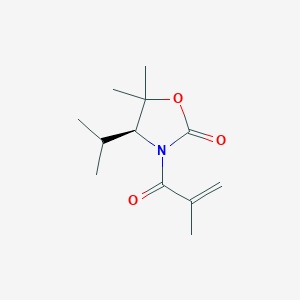
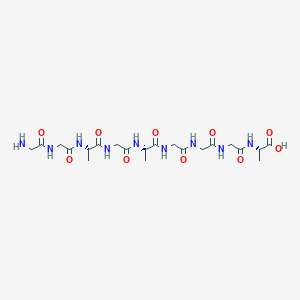
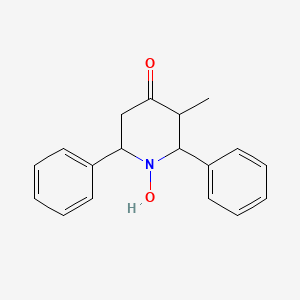
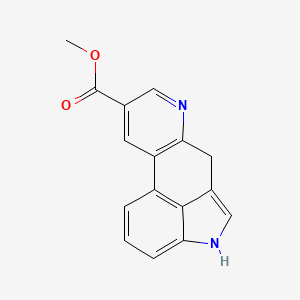
![4'-Bromo-N,N-bis(2,4-dimethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12536748.png)
